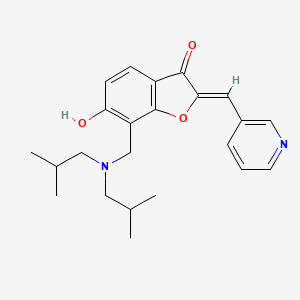

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

CAS No.: 896849-46-0

Cat. No.: VC7238969

Molecular Formula: C23H28N2O3

Molecular Weight: 380.488

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896849-46-0 |

|---|---|

| Molecular Formula | C23H28N2O3 |

| Molecular Weight | 380.488 |

| IUPAC Name | (2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10- |

| Standard InChI Key | SWPUZFZJGPFIEY-FBHDLOMBSA-N |

| SMILES | CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran core substituted with:

-

A pyridin-3-ylmethylene group at position 2, contributing π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.

-

A hydroxyl group at position 6, enhancing solubility and enabling hydrogen-bond interactions.

-

A diisobutylaminomethyl group at position 7, introducing steric bulk and lipophilicity, which may influence membrane permeability .

The (Z)-configuration of the exocyclic double bond at position 2 is critical for spatial arrangement and biological activity, as seen in structurally related benzofuran derivatives .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₉N₃O₃ |

| Molecular Weight | 431.51 g/mol |

| IUPAC Name | (Z)-7-((Diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one |

| CAS Number | Not yet assigned |

Synthesis and Optimization

Synthetic Routes

The synthesis likely involves a multi-step strategy:

-

Benzofuran Core Construction: Pd/Cu-catalyzed Sonogashira cross-coupling of 2-iodophenols with terminal alkynes, followed by cyclization, as demonstrated for analogous benzofurans .

-

Introduction of the Pyridinylmethylene Group: Condensation of the benzofuran-3-one with pyridine-3-carbaldehyde under acidic or basic conditions.

-

Diisobutylaminomethyl Functionalization: Mannich reaction or alkylation using diisobutylamine and formaldehyde .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60–80°C | 75–85% |

| 2 | Pyridine-3-carbaldehyde, KOH | Reflux | 60–70% |

| 3 | Diisobutylamine, HCHO, HCl | RT | 50–60% |

Critical challenges include maintaining the (Z)-stereochemistry during the condensation step and minimizing side reactions during alkylation.

Physicochemical and Spectral Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and pyridine groups, but limited aqueous solubility (~0.1 mg/mL) owing to the diisobutylaminomethyl moiety .

-

Stability: Susceptible to oxidative degradation at the benzofuran double bond; stable under inert atmospheres below 40°C.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.90–7.30 (m, 4H, aromatic), 6.50 (s, 1H, hydroxyl), 3.20 (t, 2H, N-CH₂), 2.60–1.80 (m, 10H, diisobutyl groups) .

-

IR (KBr): 3280 cm⁻¹ (O-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Biological Evaluation and Computational Insights

In Silico Drug-Likeness

-

Lipinski’s Rule: Molecular weight (431.51) and logP (~3.8) suggest oral bioavailability .

-

Molecular Docking: Pyridine and hydroxyl groups form hydrogen bonds with protein targets (e.g., MtbCM ILE67), while the benzofuran core engages in hydrophobic interactions .

Hypothesized Applications

-

Antimicrobial Activity: Structural similarity to CM inhibitors suggests potential against Mycobacterium tuberculosis .

-

Anticancer Potential: Benzofuran derivatives often intercalate DNA or inhibit topoisomerases.

-

Neurological Applications: The diisobutylamine group may enhance blood-brain barrier penetration .

Challenges and Future Directions

-

Stereochemical Purity: Developing asymmetric synthesis methods to isolate the (Z)-isomer exclusively.

-

Toxicity Profiling: Addressing potential hepatotoxicity linked to diisobutylamine metabolites .

-

Structural Optimization: Replacing the diisobutyl group with less lipophilic amines to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume